6-Fluoropyridine-2-carboxamide
Overview
Description
6-Fluoropyridine-2-carboxamide is a compound that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various biological activities. For instance, 6-fluoro-3-hydroxypyrazine-2-carboxamide, also known as favipiravir, is an RNA polymerase inhibitor with potent inhibitory activity against RNA viruses both in vitro and in vivo . Other related compounds include 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, which have shown significant antimicrobial activity . Additionally, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized and evaluated for their antimicrobial activity .
Synthesis Analysis
The synthesis of related fluorinated pyridine carboxamides involves multi-step processes. For favipiravir, a four-step synthesis is described, including amidation, nitrification, reduction, and fluorination, with an overall yield of about 8% . The synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides involves the condensation of acid chlorides with a benzisoxazole derivative . The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization, treatment with isoamylnitrite and diiodomethane, followed by a reaction with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide is reported to be almost planar, with an intramolecular O-H(…)O hydrogen bond forming a six-membered ring . This planarity and hydrogen bonding are likely to influence the biological activity of the compound. The crystal structures of related compounds, such as bis(ligand)iron(II) and bis(ligand)nickel(II) complexes of 2,2'-bipyridine-6-carboxamide, have been determined, indicating the presence of hydrogen bonding in these complexes as well .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including amidation, nitrification, reduction, fluorination, condensation, cyclization, and palladium-catalyzed cross-coupling reactions . These reactions are carefully chosen to introduce the desired functional groups while maintaining the integrity of the fluoropyridine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoropyridine-2-carboxamide are not directly reported in the provided papers. However, the properties of structurally related compounds suggest that these types of molecules are likely to have significant biological activity, as evidenced by their potent inhibitory activity against various microbial strains . The presence of the fluorine atom is known to influence the lipophilicity, metabolic stability, and bioavailability of pharmaceutical compounds, which could be inferred for 6-fluoropyridine-2-carboxamide as well.
Scientific Research Applications
1. Radiochemical Synthesis and Medical Imaging
6-Fluoropyridine-2-carboxamide analogs have been studied in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. For instance, N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide is a potential imaging tracer for investigating monoamine oxidase B (MAO-B) related neuropsychiatric diseases using PET (Beer, H., Haeberli, M., Ametamey, S., & Schubiger, P., 1995).
2. Antimicrobial Activity
Derivatives of 6-fluoropyridine-2-carboxamide, such as N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in combating bacterial infections, including strains resistant to antibiotics (Babu, D. S., Srinivasulu, D., & Kotakadi, V., 2015).
3. Cancer Research
In cancer research, the structural analogs of 6-fluoropyridine-2-carboxamide have been explored for their potential in inhibiting tumor growth. The interactions of these compounds with the colchicine binding site of tubulin suggest their role in inhibiting tubulin polymerization, which is a key process in cancer cell division (Jayarajan, R. et al., 2019).
4. Neuropharmacology
The use of 6-fluoropyridine-2-carboxamide derivatives in neuropharmacology, particularly as serotonin receptor antagonists, has been a subject of study. These compounds have shown potential in treating neuropsychiatric disorders, given their high brain uptake and affinity for serotonin receptors (García, G. et al., 2014).
5. Fluorinated Macromolecular Probes
6-Fluoropyridine-2-carboxamide has also been used in the synthesis of fluorinated macromolecular probes for magnetic resonance spectroscopy and imaging. These probes are useful in studying tissue physiology and disease processes (Mehta, V. D. et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRHXEUDAFUUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377707 | |
Record name | 6-fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyridine-2-carboxamide | |
CAS RN |
369-03-9 | |
Record name | 6-fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 369-03-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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